molecular formula C5H7ClN2O2S B1330684 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 80466-78-0

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1330684
CAS RN: 80466-78-0
M. Wt: 194.64 g/mol
InChI Key: NBGSZCQLPLYKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of 3,5-disubstituted pyrazoles, which are closely related to the compound , can be achieved through the Cope-type hydroamination of 1,3-dialkynes. This reaction proceeds smoothly in dimethyl sulfoxide under mild conditions, yielding satisfactory to excellent yields . Additionally, the sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride has been reported, leading to various sulfonylated pyrazole derivatives, including those with dimethyl substituents .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, especially when they form coordination compounds with metals. For instance, the reaction of sulfonated pyrazole derivatives with metal oxides or carbonates in water can lead to the formation of complexes with Co2+, Zn2+, Ba2+, Pb2+, and Cs+. These complexes have been characterized using single-crystal X-ray crystallography, revealing a variety of coordination modes .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, the sulfonation of acetic anhydride by sulfuric acid in the presence of 3,5-dimethylpyrazole leads to a mixture of sulfonic acids, including 3,5-dimethylpyrazole-4-sulfonic acid . Moreover, pyrazole derivatives can act as catalysts in tandem Knoevenagel–Michael reactions, as demonstrated by the use of 1-sulfopyridinium chloride for the synthesis of bis(pyrazol-5-ol)s .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents and the presence of functional groups. For instance, the introduction of sulfonyl groups can enhance the solubility and reactivity of the compounds. The characterization of these derivatives typically involves techniques such as IR, NMR, UV, and mass spectrometry, which provide insights into their structure and properties . Additionally, some pyrazole derivatives exhibit biological activities, such as herbicidal properties, which are confirmed through biological assays .

Scientific Research Applications

Synthesis of New Compounds

Research demonstrates the utility of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the synthesis of new chemical compounds. For instance, Povarov et al. (2017) detail the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to new compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole. These compounds were characterized using various spectroscopic methods, highlighting the chemical's role in developing novel molecules (Povarov et al., 2017).

Metallomacrocyclic Complexes

Another application is in the formation of metallomacrocyclic complexes. León et al. (2013) investigated new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands. The study explored how the structure of these ligands affects the topology and interpenetration form of the resulting polymers and networks, indicating the material's importance in understanding supramolecular structures (León et al., 2013).

Biological Activities

3,5-Dimethyl-1H-pyrazole derivatives have been studied for their biological activities. Al-Smaisim (2012) synthesized a series of these derivatives, which were tested for antibacterial activity. This demonstrates the potential of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the field of medicinal chemistry and drug development (Al-Smaisim, 2012).

Heterocyclic Sulfonyl Chlorides

The synthesis of heterocyclic sulfonyl chlorides is another key application. Tucker et al. (2015) describe using a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, demonstrating the versatility of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in creating various sulfonyl chlorides (Tucker et al., 2015).

Supramolecular Structures

The creation of supramolecular structures is another significant application. Hartshorn and Steel (1997) showed that reaction with palladium chloride leads to the self-assembly of a three-dimensional cage, underscoring the importance of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the development of complex molecular structures (Hartshorn & Steel, 1997).

Catalytic Activity

This compound is also used to study catalytic activities. Vafaee et al. (2021) synthesized novel ionic liquids derived from 3,5-dimethyl-1H-pyrazole, demonstrating their efficiency as catalysts in the synthesis of specific compounds. This highlights the role of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in catalysis research (Vafaee et al., 2021).

Safety And Hazards

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is known to cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGSZCQLPLYKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344129
Record name 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

80466-78-0
Record name 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 3
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Citations

For This Compound
7
Citations
P Mahesh, P Akshinthala, NK Katari, LK Gupta… - ACS …, 2023 - ACS Publications
Pyrazole and sulfonamide constitute an important class of drugs, with several types of pharmacological agents. Facile synthesis of two new series of 3,5-dimethyl-1H-pyrazole-4-…
Number of citations: 1 pubs.acs.org
JQ Chai, YD Mei, L Tai, XB Wang, M Chen… - Journal of Agricultural …, 2023 - ACS Publications
Aiming to develop novel antifungal agents with a distinctive molecular scaffold targeting succinate dehydrogenase (SDH), 24 N′-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives …
Number of citations: 1 pubs.acs.org
P Di Fruscia, A Carbone, G Bottegoni… - Journal of Medicinal …, 2021 - ACS Publications
Inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity is a promising approach to manage the inflammatory response under disabling conditions. In fact…
Number of citations: 7 pubs.acs.org
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …
L Liu, MR Lee, JL Kim, DA Whittington… - Bioorganic & Medicinal …, 2016 - Elsevier
One of the challenges for targeting B-Raf V600E with small molecule inhibitors had been achieving adequate selectivity over the wild-type protein B-Raf WT , as inhibition of the latter …
Number of citations: 15 www.sciencedirect.com
S Sgroi, E Romeo, P Di Fruscia, PF Porceddu… - Pharmacological …, 2021 - Elsevier
Experimental autoimmune encephalomyelitis (EAE) is an animal model of multiple sclerosis (MS), in which myeloid cells sustain inflammation, take part in priming, differentiation, and …
Number of citations: 6 www.sciencedirect.com
HJ Hunt, JK Belanoff, I Walters, B Gourdet… - Journal of Medicinal …, 2017 - ACS Publications
The nonselective glucocorticoid receptor (GR) antagonist mifepristone has been approved in the US for the treatment of selected patients with Cushing’s syndrome. While this drug is …
Number of citations: 60 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.